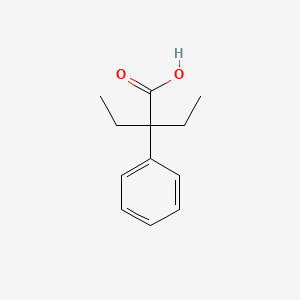

2-Ethyl-2-phenylbutanoic acid

Description

Properties

IUPAC Name |

2-ethyl-2-phenylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O2/c1-3-12(4-2,11(13)14)10-8-6-5-7-9-10/h5-9H,3-4H2,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYXQBGGQMBEYLO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)(C1=CC=CC=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70203107 | |

| Record name | 2-Ethyl-2-phenylbutyric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70203107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5465-28-1 | |

| Record name | 2-Ethyl-2-phenylbutyric acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5465-28-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Ethyl-2-phenylbutyric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005465281 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5465-28-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28953 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Ethyl-2-phenylbutyric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70203107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-ethyl-2-phenylbutyric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.334 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-Ethyl-2-phenylbutanoic Acid

CAS Number: 5465-28-1

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Ethyl-2-phenylbutanoic acid (CAS No. 5465-28-1), a tertiary carboxylic acid with significant applications as a versatile intermediate in organic and pharmaceutical synthesis. This document delves into the compound's core chemical and physical properties, outlines established and theoretical synthetic pathways, details protocols for its analytical characterization, and explores its reactivity and role as a precursor in the development of active pharmaceutical ingredients (APIs). Safety, handling, and storage protocols are also provided to ensure its proper management in a laboratory and industrial setting.

Introduction: A Profile of a Versatile Synthetic Building Block

This compound, also known as α,α-Diethylbenzeneacetic acid, is an organic compound characterized by a butyric acid backbone with both an ethyl and a phenyl group substituted at the alpha-carbon.[1] This unique structure, featuring a quaternary α-carbon, imparts significant steric hindrance and specific chemical properties that make it a valuable intermediate in fine chemical synthesis. While not typically recognized for its own direct biological activity, its structural motif is integral to certain classes of pharmaceuticals. Its low solubility in water and good solubility in organic solvents are key characteristics for its application in various reaction and purification schemes.[1] This guide aims to serve as a senior-level resource, consolidating critical technical data and procedural insights for professionals engaged in research and development.

Physicochemical Properties and Identification

Accurate identification and understanding of a compound's physical properties are foundational to its application in research and development. The key identifiers and properties for this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 5465-28-1 | [1] |

| Molecular Formula | C₁₂H₁₆O₂ | [1] |

| Molecular Weight | 192.25 g/mol | [1] |

| IUPAC Name | This compound | |

| Synonyms | 2-Ethyl-2-phenylbutyric acid, α,α-Diethylbenzeneacetic acid, 2-Phenyl-2-ethylbutyric acid | [1] |

| Appearance | Colorless to pale yellow liquid or solid | [1] |

| Melting Point | 39 - 42 °C | |

| Boiling Point | 302.6 °C at 760 mmHg | |

| Density | 1.046 g/cm³ | |

| Solubility | Low solubility in water; Soluble in organic solvents. | [1] |

| InChI Key | PYXQBGGQMBEYLO-UHFFFAOYSA-N | [1] |

| SMILES | CCC(CC)(C(=O)O)C1=CC=CC=C1 | [1] |

Synthesis and Manufacturing Pathways

The synthesis of tertiary carboxylic acids like this compound is most effectively achieved through carbonylation reactions, specifically the Koch-Haaf reaction. This methodology allows for the efficient construction of the sterically hindered carboxyl group.

Primary Synthetic Route: The Koch-Haaf Reaction

The Koch-Haaf reaction is an acid-catalyzed carbonylation of alkenes or alcohols.[2][3] For this compound, the logical precursor would be 2-phenyl-2-butanol or a corresponding alkene, 2-phenyl-2-butene. The reaction proceeds through the formation of a stable tertiary carbocation, which is then attacked by carbon monoxide.

The mechanism involves:

-

Carbocation Formation: The alcohol is protonated by a strong acid (e.g., H₂SO₄), followed by the elimination of water to form a tertiary carbocation. Alternatively, protonation of an alkene precursor achieves the same intermediate.

-

Carbonylation: The carbocation is trapped by carbon monoxide (CO) to form a highly reactive acylium ion.

-

Hydrolysis: The acylium ion is subsequently hydrolyzed by water to yield the final tertiary carboxylic acid.[2]

A variation, the Koch-Haaf reaction, uses formic acid as an in situ source of carbon monoxide, which can allow for milder reaction conditions (e.g., lower pressure).[2][4]

Caption: Generalized workflow for the Koch-Haaf synthesis of this compound.

Alternative Synthetic Approaches

Other patented methods for similar branched-chain carboxylic acids involve Grignard reagents. For instance, a process could involve the reaction of ethyl magnesium bromide with a suitable keto-acid precursor, followed by carboxylation using carbon dioxide (dry ice).[5] However, for this specific structure, the Koch-Haaf reaction remains the most direct and industrially relevant approach.

Role in Pharmaceutical Development

While this compound itself is not an active pharmaceutical ingredient, its structural analog, 2-phenylbutyric acid (CAS 90-27-7), is a well-established intermediate in the synthesis of several important drugs.[6][7] By extension, this compound serves as a crucial building block for creating analogs and new chemical entities with potentially modulated pharmacological profiles.

Its primary role is to introduce the α,α-disubstituted phenylacetic acid moiety. This structural element is found in compounds developed for various therapeutic areas. For example, 2-phenylbutyric acid is a known intermediate for:

-

Butamirate: A non-opioid central cough suppressant.[6]

-

Tamoxifen: A selective estrogen receptor modulator (SERM) used in the treatment of breast cancer.[6]

-

Pheneturide: An anticonvulsant medication.[6]

The addition of a second ethyl group at the alpha position, as in this compound, increases the lipophilicity and steric bulk around the carboxylic acid function. This modification can be strategically employed by medicinal chemists to alter a drug candidate's metabolic stability, receptor binding affinity, or pharmacokinetic properties.

Analytical Methodologies

Robust analytical methods are essential for quality control, reaction monitoring, and stability testing. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the principal techniques for the analysis of this compound.

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method is suitable for the quantification and purity assessment of this compound. The following is a validated starting protocol, adaptable for specific laboratory instrumentation.

Experimental Protocol: HPLC Analysis

-

Instrumentation: Standard HPLC system with a UV detector.

-

Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

-

Mobile Phase: Isocratic elution with Acetonitrile and Water (50:50, v/v) containing 0.1% Phosphoric Acid.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30-40 °C.

-

Injection Volume: 10-20 µL.

-

Sample Preparation: Prepare stock solutions in the mobile phase. Ensure samples are fully dissolved and filtered through a 0.45 µm membrane filter before injection.[10]

Caption: Standard workflow for the HPLC analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS analysis provides definitive structural confirmation and can detect volatile impurities. Carboxylic acids often require derivatization to improve their volatility and chromatographic behavior.

Experimental Protocol: GC-MS Analysis

-

Derivatization (Esterification): a. Dissolve a known quantity of the sample in a suitable solvent (e.g., Methanol). b. Add a catalyst, such as a few drops of concentrated sulfuric acid or use a dedicated reagent like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). c. Heat the mixture (e.g., 60°C for 30 minutes) to form the corresponding methyl or ethyl ester. This step is crucial as it converts the polar carboxylic acid into a more volatile ester, preventing peak tailing and improving thermal stability.[11][12]

-

Instrumentation: Standard GC-MS system.

-

Column: A non-polar or medium-polarity capillary column, such as a DB-5MS (30 m x 0.25 mm I.D., 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Oven Program:

-

Initial Temperature: 80 °C (hold for 1 min).

-

Ramp: 15 °C/min to 280 °C.

-

Final Hold: 5 min.

-

-

Injector Temperature: 250 °C (Splitless mode).

-

MS Detector: Electron Ionization (EI) at 70 eV. Scan range of m/z 40-400.

Key Chemical Reactions

As a carboxylic acid, this compound undergoes characteristic reactions, primarily involving the carboxyl group. These reactions are fundamental to its use as a synthetic intermediate.[1]

Esterification

The formation of esters is a primary application. This is typically achieved by reacting the acid with an alcohol in the presence of a strong acid catalyst like sulfuric acid, often with heating under reflux.[13][14]

Reaction: R-COOH + R'-OH ⇌ R-COOR' + H₂O (where R = 2-ethyl-2-phenylbutyl)

The reaction is reversible, and to drive it towards the product, water can be removed as it is formed, or an excess of one reactant (usually the alcohol) can be used.[15]

Amidation

Amidation to form amides is another key transformation. This can be accomplished by first converting the carboxylic acid to a more reactive species, such as an acyl chloride (using thionyl chloride, SOCl₂), followed by reaction with an amine. Direct amidation with an amine is also possible but typically requires high temperatures.

Safety, Handling, and Storage

Proper handling and storage are critical to ensure laboratory safety and maintain the integrity of the compound.

-

Hazard Classification: May cause skin, eye, and respiratory irritation. Harmful if swallowed.

-

Personal Protective Equipment (PPE): Wear safety glasses, chemical-resistant gloves (e.g., nitrile), and a lab coat. Handle in a well-ventilated area or a chemical fume hood.

-

Handling: Avoid contact with skin and eyes. Do not ingest. Wash hands thoroughly after handling. Avoid creating dust if in solid form.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Keep away from strong oxidizing agents and strong bases.

-

Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

Conclusion

This compound (CAS 5465-28-1) is a valuable and versatile tertiary carboxylic acid. Its synthesis via the Koch-Haaf reaction and its utility as a precursor for introducing a sterically hindered phenylacetic acid moiety make it a compound of significant interest to the pharmaceutical and fine chemical industries. A thorough understanding of its properties, synthetic routes, and analytical profiles, as outlined in this guide, is essential for its effective and safe application in research and development.

References

- Wikipedia. Koch reaction.

- Koch Reaction. Name Reactions in Organic Synthesis.

- Blaser, H.-U., et al. (2003). Ethyl 2,4-Dioxo-4-phenylbutyrate: A Versatile Intermediate for the Large-Scale Preparation of Enantiomerically Pure α-Hydroxy and α-Amino Acid Esters. Synthesis, 2003(11), 1679-1682.

- Google Patents. CN101265188A - Method for preparing ethyl 2-oxy-4-phenylbutyrate.

- Clark, J. (2015). Making Esters. Chemguide.

- SIELC Technologies. (2018). Separation of 2-Ethyl-2-methylbutyric acid on Newcrom R1 HPLC column.

- Somwanshi, S. (2023). An Efficient Procedure for Esterification of certain Aromatic Acids and its Synthetic Utilities.

- V & V Pharma Industries. 2-Phenylbutyric Acid Manufacturer, Supplier, and Exporter in India.

- Pharmaffiliates. Butamirate Citrate-impurities.

- Atanasova, M., et al. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Pharmacia, 69(2), 355-361.

- Yeung, A. (2020). Making esters - Part 1. YouTube.

- PubChem. 2-Phenylbutyric Acid. National Center for Biotechnology Information.

- Google Patents. CN106892809A - The preparation method of the new 2 Ethylbutanoic acid of one class.

- JETIR. (2022). Phytochemical Screening and GC-MS analysis of bioactive compounds present in ethanolic extract of aerial parts of Cyperus alopecuroides Rottb.

- Organic Chemistry Tutor. Koch-Haaf Carbonylation.

- Kuwayama, K., et al. (2020). Analysis of potential phenylacetone precursors (ethyl 3-oxo-2-phenylbutyrate, methyl 3-oxo-4-phenylbutyrate, and ethyl 3-oxo-4-phenylbutyrate) by gas chromatography/mass spectrometry and their conversion to phenylacetone. Drug Testing and Analysis, 12(11-12), 1614-1622.

- Cialiè Rosso, M., et al. (2022).

- Nma, N., Mann, A., & Muhammad, B. (2018). GC-MS Analysis of Bioactive Compounds in the Ethyl Acetate Fraction of Crossopteryx febrifuga Leaves. Journal of Chemical and Pharmaceutical Research, 10(3), 75-79.

- PubChem. 2-Ethylbutyric acid. National Center for Biotechnology Information.

- Wang, Y., et al. (2022). Highly efficient synthesis of the chiral ACE inhibitor intermediate (R)-2-hydroxy-4-phenylbutyrate ethyl ester via engineered bi-enzyme coupled systems. Frontiers in Bioengineering and Biotechnology, 10, 994511.

Sources

- 1. CAS 5465-28-1: 2-Ethyl-2-phenylbutyric acid | CymitQuimica [cymitquimica.com]

- 2. Koch reaction - Wikipedia [en.wikipedia.org]

- 3. Koch Reaction (Chapter 71) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 4. organicchemistrytutor.com [organicchemistrytutor.com]

- 5. CN106892809A - The preparation method of the new 2 Ethylbutanoic acid of one class - Google Patents [patents.google.com]

- 6. 2-Phenylbutyric Acid Manufacturer, Exporter in India [vandvpharma.com]

- 7. pharmaffiliates.com [pharmaffiliates.com]

- 8. 2-Ethyl-2-methylbutyric acid | SIELC Technologies [sielc.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH [pharmacia.pensoft.net]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. mdpi.com [mdpi.com]

- 13. chemguide.co.uk [chemguide.co.uk]

- 14. researchtrend.net [researchtrend.net]

- 15. m.youtube.com [m.youtube.com]

2-Ethyl-2-phenylbutanoic acid molecular weight

An In-depth Technical Guide to 2-Ethyl-2-phenylbutanoic Acid

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No: 5465-28-1), a key organic compound utilized as a versatile intermediate in the synthesis of pharmaceuticals and other fine chemicals. The central focus of this document is the compound's molecular weight of 192.25 g/mol , a fundamental property dictating its stoichiometry in chemical reactions.[1][2][3] This guide delves into the theoretical basis and experimental verification of its molecular weight, details its physicochemical properties, outlines a representative laboratory-scale synthesis protocol, and establishes a robust framework for its analytical characterization. The content is tailored for researchers, scientists, and drug development professionals, offering field-proven insights into its handling, application, and quality control.

Introduction to this compound

This compound, also known by its synonyms 2-Ethyl-2-phenylbutyric acid and α,α-Diethylbenzeneacetic acid, is a carboxylic acid featuring a unique quaternary α-carbon substituted with two ethyl groups and a phenyl group.[1][4] Its molecular structure, which combines both aliphatic and aromatic features, imparts specific chemical reactivity and physical properties that make it a valuable building block in organic synthesis.[4] The absence of a hydrogen atom on the α-carbon prevents enolization at that position, contributing to the stability of the core structure. Its primary significance lies in its role as a precursor, where the carboxylic acid moiety can be readily converted into esters, amides, or other functional groups, facilitating the construction of more complex molecular architectures.

Below is a diagram illustrating the chemical structure of this compound.

Caption: Structure of this compound.

Core Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its effective use in research and development.

Molecular Weight: Theoretical Calculation and Experimental Verification

The molecular weight is the most critical parameter for stoichiometric calculations in synthesis.

-

Theoretical Calculation: The molecular formula for this compound is C₁₂H₁₆O₂.[1][3][4] The molecular weight is calculated by summing the atomic weights of its constituent atoms:

-

(12 x Carbon atoms) + (16 x Hydrogen atoms) + (2 x Oxygen atoms)

-

(12 x 12.011) + (16 x 1.008) + (2 x 15.999) = 192.254 g/mol

-

-

Experimental Verification: While theoretical calculation provides a precise value, experimental confirmation is essential for verifying the identity of a synthesized or procured sample. High-resolution mass spectrometry (HRMS) is the gold standard for this purpose. The technique measures the mass-to-charge ratio (m/z) of the ionized molecule, providing an exact mass that can confirm the elemental composition. For this compound, the expected monoisotopic mass is 192.11503 Da .[1][2]

Summary of Physicochemical Data

The following table summarizes key quantitative data for this compound, providing a quick reference for laboratory applications.

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₁₆O₂ | [1][3][4] |

| Molecular Weight | 192.25 g/mol | [1][2][3] |

| Monoisotopic Mass | 192.11503 Da | [1][2] |

| CAS Number | 5465-28-1 | [1][3][4][5] |

| Appearance | White solid or colorless to pale yellow liquid | [1][4] |

| Density | 1.046 g/cm³ | [1] |

| Boiling Point | 302.6 °C at 760 mmHg | [1] |

| Melting Point | 39 - 42 °C / 102.2 - 107.6 °F | [6] |

| Flash Point | 199.7 °C | [1] |

| pKa (Predicted) | 4.39 ± 0.10 | [1] |

| Solubility | Sparingly soluble in water; soluble in organic solvents | [1][4] |

The limited water solubility is a direct consequence of the large, non-polar phenyl and ethyl groups, which dominate the hydrophilic character of the single carboxylic acid group.[1][4] This property necessitates the use of organic solvents for reactions and purifications.

Synthesis and Manufacturing

The primary synthetic challenge in forming this compound is the creation of the quaternary α-carbon center. A robust and common strategy involves the sequential dialkylation of a phenylacetic acid derivative. The choice of a strong, non-nucleophilic base is critical to ensure complete and rapid deprotonation of the α-carbon, which minimizes side reactions.

Representative Laboratory-Scale Synthesis Protocol

This protocol describes a validated method starting from ethyl phenylacetate.

Step 1: First Alkylation

-

In a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., Argon), dissolve ethyl phenylacetate (1.0 eq) in anhydrous tetrahydrofuran (THF).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add Lithium Diisopropylamide (LDA) (1.1 eq, 2M solution in THF/heptane/ethylbenzene) dropwise, maintaining the temperature below -70 °C. The formation of the lithium enolate is typically indicated by a color change.

-

Stir the reaction mixture at -78 °C for 1 hour.

-

Add ethyl iodide (1.2 eq) dropwise.

-

Allow the mixture to slowly warm to room temperature and stir overnight.

-

Quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield crude ethyl 2-phenylbutanoate.

Step 2: Second Alkylation

-

Redissolve the crude ethyl 2-phenylbutanoate (1.0 eq) in anhydrous THF in a clean, flame-dried flask under an inert atmosphere.

-

Repeat the deprotonation and alkylation procedure as described in Step 1, using LDA (1.1 eq) and ethyl iodide (1.2 eq).

-

Workup as before to yield crude ethyl 2-ethyl-2-phenylbutanoate.

Step 3: Saponification (Ester Hydrolysis)

-

Dissolve the crude dialkylated ester in ethanol.

-

Add an aqueous solution of sodium hydroxide (NaOH) (3.0 eq).

-

Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

-

Cool the mixture to room temperature and remove the ethanol under reduced pressure.

-

Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any non-acidic impurities.

-

Cool the aqueous layer in an ice bath and acidify to pH ~2 by slowly adding concentrated hydrochloric acid (HCl).

-

The product, this compound, will precipitate as a solid or oil. Extract with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate to yield the final product. Further purification can be achieved by recrystallization or column chromatography.

The following diagram visualizes this synthetic workflow.

Caption: Synthetic workflow for this compound.

Analytical Characterization and Quality Control

A multi-technique, orthogonal analytical approach is required to create a self-validating system for compound verification. This ensures not only the correct molecular weight and structure but also the purity, which is critical for applications in drug development.

| Technique | Purpose | Expected Result |

| Mass Spectrometry (MS) | Molecular Weight Verification | A molecular ion peak [M]⁺ at m/z 192 or [M-H]⁻ at m/z 191. HRMS should match the theoretical exact mass of 192.11503 Da. |

| ¹H NMR Spectroscopy | Structural Elucidation | Signals corresponding to aromatic protons (multiplet, ~7.2-7.4 ppm), two equivalent ethyl groups (quartet, ~2.0 ppm and triplet, ~0.8 ppm), and a broad singlet for the carboxylic acid proton (>10 ppm). Critically, no signal should be present for an α-hydrogen. |

| ¹³C NMR Spectroscopy | Structural Confirmation | Signals for the carbonyl carbon (~180 ppm), the quaternary α-carbon, aromatic carbons, and two sets of signals for the equivalent ethyl groups. |

| HPLC/GC | Purity Assessment | A single, sharp peak in the chromatogram, indicating >95% purity (or as per specification). |

| Infrared (IR) Spectroscopy | Functional Group ID | A broad absorption band around 2500-3300 cm⁻¹ (O-H stretch of carboxylic acid) and a sharp, strong absorption around 1700 cm⁻¹ (C=O stretch). |

This analytical workflow provides a robust confirmation of the material's identity and quality.

Caption: Quality control workflow for compound verification.

Applications in Research and Drug Development

This compound is primarily an intermediate, not an end-product. Its value lies in its utility for creating more complex molecules. The related compound, 2-phenylbutyric acid, serves as a key intermediate in the synthesis of several important drugs, highlighting the potential applications of this structural class.[7]

-

Pharmaceutical Intermediates: It can be a precursor for active pharmaceutical ingredients (APIs). For example, the core structure is found in various therapeutic candidates. The related 2-phenylbutyric acid is a known intermediate for the breast cancer drug Tamoxifen and the anticonvulsant Pheneturide.[7]

-

Agrochemicals: The compound can be used in the synthesis of novel pesticides and herbicides.[4]

-

Fragrance Industry: Carboxylic acids and their esters with aromatic moieties are often used as fragrance components in perfumes and other scented products.[1]

Safety and Handling

As with any laboratory chemical, proper handling procedures are essential to ensure safety.

-

Primary Hazards: this compound is classified as causing serious eye irritation.[1] Ingestion may be harmful.[8][9]

-

Personal Protective Equipment (PPE): Always wear appropriate protective equipment, including safety goggles with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[8]

-

Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container.

-

First Aid:

-

Eyes: In case of contact, immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. If eye irritation persists, seek medical attention.[1][8]

-

Skin: Wash with plenty of soap and water.

-

Ingestion: If swallowed, call a poison center or doctor if you feel unwell.[8]

-

Conclusion

This compound is a well-defined chemical entity whose utility in synthetic chemistry is underpinned by its fundamental properties, most notably its molecular weight of 192.25 g/mol . This guide has provided a comprehensive technical framework for this compound, covering its physicochemical characteristics, a reliable synthesis strategy, and a robust analytical protocol for its validation. For researchers and professionals in drug discovery and chemical development, a thorough understanding of these principles is paramount for leveraging this versatile intermediate to its full potential in the creation of novel and valuable molecules.

References

- PubChem. (2S)-2-ethyl-4-phenylbutanoic acid | C12H16O2 | CID 9855711. [Link]

- Pharmaffiliates. CAS No : 90-27-7 | Product Name : 2-Phenylbutyric Acid. [Link]

- ChemSynthesis.

- PubChem. 2-Phenylbutyric Acid | C10H12O2 | CID 7012. [Link]

- Pharmaffiliates. CAS No : 6480-87-1 | Product Name : 2-Ethyl-2-phenylglycine Ethyl Ester. [Link]

- Google Patents. CN106892809A - The preparation method of the new 2 Ethylbutanoic acid of one class.

- Solubility of Things. 2-Phenylbutyric acid. [Link]

- V & V Pharma Industries. 2-Phenylbutyric Acid Manufacturer, Supplier, and Exporter in India. [Link]

- FooDB. Showing Compound 2-Ethylbutanoic acid (FDB003245). [Link]

- Google Patents.

- ACS Publications. Reductive amination of ethyl 2-oxo-4-phenylbutanoate with L-alanyl-L-proline. Synthesis of enalapril maleate | The Journal of Organic Chemistry. [Link]

- NIST WebBook. Butanoic acid, 2-methyl-, ethyl ester. [Link]

Sources

- 1. Page loading... [guidechem.com]

- 2. (2S)-2-ethyl-4-phenylbutanoic acid | C12H16O2 | CID 9855711 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-Phenyl-2-ethylbutyric acid | 5465-28-1 [chemicalbook.com]

- 4. CAS 5465-28-1: 2-Ethyl-2-phenylbutyric acid | CymitQuimica [cymitquimica.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. fishersci.com [fishersci.com]

- 7. 2-Phenylbutyric Acid Manufacturer, Exporter in India [vandvpharma.com]

- 8. fishersci.com [fishersci.com]

- 9. assets.thermofisher.com [assets.thermofisher.com]

An In-depth Technical Guide to the Physical Properties of 2-Ethyl-2-phenylbutanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Ethyl-2-phenylbutanoic acid, a substituted carboxylic acid with the chemical formula C₁₂H₁₆O₂, is a compound of interest in organic synthesis and pharmaceutical development. Its molecular structure, featuring a chiral center and a combination of aromatic and aliphatic moieties, imparts a unique set of physical and chemical properties that are critical to its application and handling. This guide provides a comprehensive overview of the physical properties of this compound, supported by experimental data and protocols, to serve as a valuable resource for professionals in the field.

Chemical Structure and General Properties

This compound is a white solid at room temperature.[1] Its structure consists of a butane chain with a phenyl group and an ethyl group attached to the second carbon atom, which also bears the carboxylic acid functional group.

Table 1: General Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 5465-28-1 | [2][3][4] |

| Molecular Formula | C₁₂H₁₆O₂ | [3][5] |

| Molecular Weight | 192.25 g/mol | [3] |

| Appearance | White solid | [3] |

| Odor | Odorless to slight odor | [1][3] |

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its use in research and development, particularly in areas such as formulation and drug delivery.

Melting and Boiling Points

The melting point of a solid is a critical indicator of its purity. For this compound, the experimental melting point is in the range of 39-42 °C.[1] The boiling point has been reported to be approximately 302.6 °C at standard atmospheric pressure (760 mmHg).[3]

Solubility

The solubility of a compound dictates its behavior in various solvents and biological systems. This compound is sparingly soluble in water but exhibits good solubility in organic solvents.[2] This is attributed to the presence of the non-polar phenyl and ethyl groups, which dominate over the polar carboxylic acid group.

Table 2: Physicochemical Data for this compound

| Property | Value | Source(s) |

| Melting Point | 39-42 °C | [1] |

| Boiling Point | 302.6 °C at 760 mmHg | [3] |

| pKa (Predicted) | 4.39 | [3] |

| Solubility in Water | Sparingly soluble | [2] |

| Solubility in Organic Solvents | Soluble | [2] |

| Flash Point | 110 °C | [1] |

| Density | 1.046 g/cm³ | [3] |

Acidity (pKa)

The acidity of the carboxylic acid group is a key determinant of the compound's behavior in solution and its potential for salt formation. The predicted pKa of this compound is approximately 4.39.[3] This value indicates that it is a weak acid, a characteristic typical of carboxylic acids.

Spectral Data

Spectroscopic data is indispensable for the structural elucidation and identification of organic compounds. The following are the predicted spectral data for this compound.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum provides information about the different types of hydrogen atoms in the molecule.

Table 3: Predicted ¹H NMR Chemical Shifts for this compound

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 12.0 - 9.0 | Singlet (broad) | 1H | -COOH |

| 7.4 - 7.2 | Multiplet | 5H | Aromatic protons |

| 2.1 - 1.9 | Quartet | 4H | -CH₂- (ethyl groups) |

| 0.8 - 0.6 | Triplet | 6H | -CH₃ (ethyl groups) |

¹³C NMR Spectroscopy (Predicted)

The carbon-13 NMR spectrum reveals the number of unique carbon environments in the molecule.

Table 4: Predicted ¹³C NMR Chemical Shifts for this compound

| Chemical Shift (ppm) | Assignment |

| 178 - 175 | -COOH |

| 142 - 138 | Aromatic C (quaternary) |

| 130 - 126 | Aromatic CH |

| 58 - 54 | Quaternary C |

| 30 - 25 | -CH₂- |

| 10 - 7 | -CH₃ |

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum provides information about the functional groups present in the molecule.

Table 5: Predicted IR Absorption Frequencies for this compound

| Frequency (cm⁻¹) | Bond | Functional Group |

| 3300 - 2500 (broad) | O-H stretch | Carboxylic acid |

| 3100 - 3000 | C-H stretch | Aromatic |

| 3000 - 2850 | C-H stretch | Aliphatic |

| 1710 - 1680 | C=O stretch | Carboxylic acid |

| 1600, 1450 | C=C stretch | Aromatic ring |

| 1300 - 1200 | C-O stretch | Carboxylic acid |

| 950 - 900 | O-H bend | Carboxylic acid |

Experimental Protocols

The following are general protocols for the determination of key physical properties of this compound.

Determination of Melting Point

Caption: Workflow for Melting Point Determination.

Determination of pKa by Titration

Caption: Workflow for pKa Determination.

Determination of Solubility

Caption: Workflow for Solubility Determination.

Synthesis of this compound

A plausible synthetic route to this compound involves the dialkylation of phenylacetonitrile followed by hydrolysis of the nitrile.

Caption: Synthetic Pathway to this compound.

This method involves the sequential deprotonation of the acidic benzylic proton of phenylacetonitrile with a strong base like sodium hydride, followed by nucleophilic attack on an ethyl halide. The resulting dialkylated nitrile is then subjected to acidic hydrolysis to yield the final carboxylic acid product.[6]

Safety and Handling

As with all chemicals, this compound should be handled with appropriate safety precautions. It is important to consult the Safety Data Sheet (SDS) before use.[1][7][8]

-

Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area.

-

Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials.

-

First Aid: In case of contact, immediately flush the affected area with plenty of water. If inhaled, move to fresh air. Seek medical attention if irritation persists.

Conclusion

This technical guide has provided a detailed overview of the key physical properties of this compound. The information presented, including its physicochemical properties, spectral data, experimental protocols, synthesis, and safety considerations, is intended to be a valuable resource for researchers, scientists, and drug development professionals. A thorough understanding of these properties is fundamental to the successful application and safe handling of this compound in a laboratory and industrial setting.

References

- Sdfine. (n.d.). 2-ethylhexanoic acid. [Link]

- Szabo-Scandic. (2021). 2-Ethylbutyric acid-SDS-MedChemExpress. [Link]

- Human Metabolome Database. (2024). 13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0033742). [Link]

- NIST. (n.d.). (.+/-.)-2-Phenylpropanoic Acid, ethyl ester. [Link]

- ChemBK. (n.d.). This compound. [Link]

- FooDB. (2010). Showing Compound 2-Ethylbutanoic acid (FDB003245). [Link]

- Human Metabolome Database. (2012). Showing metabocard for 2-Ethylbutanoic acid (HMDB0031221). [Link]

- Chemsrc. (2025).

- Pharmaffiliates. (n.d.). CAS No : 6480-87-1 | Product Name : 2-Ethyl-2-phenylglycine Ethyl Ester. [Link]

- Organic Syntheses. (n.d.). α-PHENYLACETOACETONITRILE. [Link]

- The Royal Society of Chemistry. (2011). 13C10-4-Oxo-4-phenylbutanoic acid: (13C2) Succinic (0. [Link]

- SpectraBase. (2025). 2-Phenylbutyric acid ethyl ester - Optional[1H NMR] - Chemical Shifts. [Link]

- NMR spectra 2-13C. (n.d.). [Link]

- PubChem. (n.d.). 2-Phenylbutyric Acid. [Link]

- PubChem. (n.d.). 2-Ethylbutyric acid. [Link]

- Google Patents. (n.d.). CN106892809A - The preparation method of the new 2 Ethylbutanoic acid of one class.

- NIST. (n.d.). Oxiranecarboxylic acid, 3-methyl-3-phenyl-, ethyl ester. [Link]

- ResearchGate. (2025). A Practical Synthesis of Ethyl (R)- and (S)

- Chemistry LibreTexts. (2024). 13.12: Characteristics of ¹³C NMR Spectroscopy. [Link]

- SpectraBase. (2025). 2-Ethyl-2-methyl-pentanoic acid - Optional[13C NMR] - Chemical Shifts. [Link]

Sources

- 1. fishersci.com [fishersci.com]

- 2. CAS 5465-28-1: 2-Ethyl-2-phenylbutyric acid | CymitQuimica [cymitquimica.com]

- 3. Page loading... [guidechem.com]

- 4. 2-Phenyl-2-ethylbutyric acid | 5465-28-1 [chemicalbook.com]

- 5. chembk.com [chembk.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. fishersci.com [fishersci.com]

- 8. szabo-scandic.com [szabo-scandic.com]

An In-depth Technical Guide to the Structure Elucidation of 2-Ethyl-2-phenylbutanoic Acid

This guide provides a comprehensive technical overview of the methodologies and analytical reasoning employed in the structural elucidation of 2-ethyl-2-phenylbutanoic acid. Designed for researchers, scientists, and professionals in drug development, this document delves into the core analytical techniques, offering not just procedural steps but also the underlying scientific principles that guide experimental choices. Our approach is rooted in a self-validating system of protocols, ensuring the integrity and reliability of the structural assignment.

Introduction

This compound (C₁₂H₁₆O₂) is a carboxylic acid featuring a quaternary carbon atom bonded to a phenyl group, two ethyl groups, and a carboxyl group.[1] The precise confirmation of this structure is paramount for its application in various fields, including as a potential intermediate in pharmaceutical synthesis. The elucidation of its molecular architecture relies on a synergistic application of modern spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS). Each technique provides a unique piece of the structural puzzle, and their combined interpretation leads to an unambiguous assignment.

This guide will navigate through the synthesis and purification of the target molecule, followed by a detailed exploration of each spectroscopic method. We will examine the theoretical foundations, present detailed experimental protocols, and interpret the resulting data to build a coherent and validated structural model of this compound.

Synthesis and Purification

A common synthetic route to this compound involves the dialkylation of phenylacetonitrile followed by hydrolysis of the nitrile. This method is advantageous due to its high yield and the relative availability of the starting materials.[2]

Reaction Pathway: Synthesis of this compound

Caption: Synthesis of this compound via dialkylation of phenylacetonitrile.

Experimental Protocol: Synthesis

-

Deprotonation and First Alkylation: To a solution of phenylacetonitrile in a suitable aprotic solvent (e.g., anhydrous THF), a strong base such as sodium hydride (NaH) is added portion-wise at 0°C. The resulting carbanion is then treated with one equivalent of ethyl bromide, and the reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC).

-

Second Alkylation: The reaction mixture is cooled again to 0°C, and a second equivalent of strong base is added, followed by a second equivalent of ethyl bromide to yield 2-ethyl-2-phenylbutyronitrile.[2]

-

Hydrolysis: The resulting nitrile is then subjected to acidic hydrolysis (e.g., refluxing with aqueous sulfuric acid) to convert the nitrile group into a carboxylic acid.

-

Work-up and Purification: The reaction mixture is cooled, extracted with an organic solvent (e.g., diethyl ether), and the organic layer is washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by recrystallization or column chromatography to yield pure this compound.

Spectroscopic Structure Elucidation

The purified compound is then subjected to a battery of spectroscopic analyses to confirm its structure. The following sections detail the expected outcomes and their interpretations.

Overall Workflow for Spectroscopic Analysis

Caption: A comprehensive workflow for the structural elucidation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. Both ¹H and ¹³C NMR spectra provide critical information about the electronic environment of the nuclei and their connectivity.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical to avoid interfering signals from the solvent itself.[3]

-

¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Key parameters to consider are the spectral width (typically 0-12 ppm for organic molecules), the number of scans (to achieve an adequate signal-to-noise ratio), and the relaxation delay.[4]

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A wider spectral width (e.g., 0-220 ppm) is necessary. Due to the low natural abundance of ¹³C, a greater number of scans is required compared to ¹H NMR.

Data Interpretation

Note: As specific spectral data for this compound is not publicly available, the following interpretation is based on expected chemical shifts and multiplicities derived from the known structure and data from analogous compounds such as 2-phenylbutyric acid and 2-ethylbutyric acid.[5][6]

¹H NMR Spectrum (Expected)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~12.0 | Singlet | 1H | -COOH | The acidic proton of the carboxylic acid is highly deshielded and typically appears as a broad singlet far downfield. |

| ~7.2-7.4 | Multiplet | 5H | Aromatic Protons (C₆H₅) | Protons on the phenyl ring will appear in the aromatic region, with their multiplicity depending on the substitution pattern. |

| ~2.0 | Quartet | 4H | -CH₂-CH₃ | The methylene protons of the two equivalent ethyl groups are adjacent to a methyl group, resulting in a quartet. |

| ~0.8 | Triplet | 6H | -CH₂-CH₃ | The methyl protons of the two equivalent ethyl groups are adjacent to a methylene group, resulting in a triplet. |

¹³C NMR Spectrum (Expected)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~180 | -COOH | The carbonyl carbon of the carboxylic acid is highly deshielded. |

| ~140 | Quaternary Aromatic C | The aromatic carbon directly attached to the quaternary carbon. |

| ~128 | Aromatic CH | Aromatic carbons bearing a hydrogen atom. |

| ~127 | Aromatic CH | Aromatic carbons bearing a hydrogen atom. |

| ~55 | Quaternary C | The central quaternary carbon atom. |

| ~30 | -CH₂- | The methylene carbons of the ethyl groups. |

| ~8 | -CH₃ | The methyl carbons of the ethyl groups. |

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is an excellent technique for identifying the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.[2]

Experimental Protocol: FTIR Spectroscopy

-

Sample Preparation (ATR): Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. Ensure good contact between the sample and the crystal.

-

Background Scan: Record a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum by the instrument's software.

-

Sample Scan: Record the spectrum of the sample. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Data Interpretation

The IR spectrum of this compound is expected to show characteristic absorption bands for the carboxylic acid and aromatic functionalities.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3300-2500 (broad) | O-H stretch | Carboxylic Acid |

| ~3060 | C-H stretch (sp²) | Aromatic |

| ~2970, ~2880 | C-H stretch (sp³) | Alkyl (Ethyl groups) |

| ~1710 | C=O stretch | Carboxylic Acid |

| ~1600, ~1495 | C=C stretch | Aromatic Ring |

| ~1450 | C-H bend | Alkyl |

| ~1250 | C-O stretch | Carboxylic Acid |

| ~920 (broad) | O-H bend (out-of-plane) | Carboxylic Acid Dimer |

| ~700, ~750 | C-H bend (out-of-plane) | Monosubstituted Aromatic |

The very broad O-H stretch is a hallmark of a carboxylic acid due to hydrogen bonding. The strong C=O stretch confirms the presence of the carbonyl group.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight of the compound and its fragmentation pattern, which can be used to deduce structural features.[7]

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

-

Ionization: For a relatively volatile compound like this, Electron Ionization (EI) is a common method. For less volatile samples or for softer ionization, Electrospray Ionization (ESI) can be used.

-

Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

-

Detection: An electron multiplier or similar detector records the abundance of each ion.

Data Interpretation (EI-MS)

The mass spectrum will provide the molecular weight and key fragments.

| m/z Value | Proposed Fragment Ion | Interpretation |

| 192 | [C₁₂H₁₆O₂]⁺˙ (Molecular Ion) | This peak corresponds to the molecular weight of the compound. |

| 163 | [M - C₂H₅]⁺ | Loss of an ethyl radical is a likely fragmentation pathway for a compound with ethyl groups attached to a quaternary center. |

| 147 | [M - COOH]⁺ | Loss of the carboxylic acid group as a radical is a characteristic fragmentation of carboxylic acids. |

| 119 | [C₉H₁₁]⁺ | A significant peak corresponding to the tropylium ion or a related C₉H₁₁⁺ species, formed after the loss of the carboxyl and one ethyl group, is expected due to the stability of the phenyl group.[5] |

| 91 | [C₇H₇]⁺ | The tropylium ion is a very stable fragment and is commonly observed in the mass spectra of compounds containing a benzyl group. |

| 45 | [COOH]⁺ | A fragment corresponding to the carboxylic acid group. |

Conclusion

The collective evidence from ¹H NMR, ¹³C NMR, FTIR, and Mass Spectrometry provides a robust and self-validating confirmation of the structure of this compound. The NMR data elucidates the carbon-hydrogen framework and the connectivity of the atoms. The FTIR spectrum confirms the presence of the key carboxylic acid and aromatic functional groups. Finally, the mass spectrum provides the molecular weight and a fragmentation pattern consistent with the proposed structure. This multi-technique approach is fundamental in modern organic chemistry for the unambiguous characterization of novel and known compounds, ensuring the quality and reliability of materials used in research and development.

References

- University of California, Davis. NMR Techniques in Organic Chemistry: a quick guide.

- Fiveable. Mass spectrometry (MS) | Organic Chemistry II Class Notes.

- Human Metabolome Database. 13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0033742).

- PubChem. 2-Phenylbutyric Acid.

- Human Metabolome Database. Showing metabocard for 2-Ethylbutanoic acid (HMDB0031221).

- Chemguide. interpreting infra-red spectra.

- Innovatech Labs. How to Interpret FTIR Results: A Beginner's Guide.

- Google Patents. Process for preparing 2-ethyl-2-methylbutanoic acid from 3-methyl-2-pentene.

- Google Patents. The preparation method of the new 2 Ethylbutanoic acid of one class.

- Patsnap. Preparation method of 2-amino-2-phenylbutyric acid.

- Specac Ltd. Interpreting Infrared Spectra.

- ResearchGate. A Practical Synthesis of Ethyl (R)- and (S)-2-Hydroxy-4-phenylbutanoate and D-Homophenylalanine Ethyl Ester Hydrochloride from L-Malic Acid | Request PDF.

- Michigan State University Department of Chemistry. NMR Spectroscopy.

Sources

- 1. 2-Phenyl-2-ethylbutyric acid(5465-28-1) 1H NMR [m.chemicalbook.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. FTIR Analysis Beginner's Guide: Interpreting Results | Innovatech [innovatechlabs.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. 2-Phenylbutyric Acid | C10H12O2 | CID 7012 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2-Ethylbutyric acid (88-09-5) 1H NMR spectrum [chemicalbook.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

A Senior Application Scientist's Guide to the Organic Solvent Solubility of 2-Ethyl-2-phenylbutanoic Acid

Abstract

This technical guide provides a comprehensive analysis of the solubility of 2-Ethyl-2-phenylbutanoic acid (CAS No. 5465-28-1), a key intermediate in pharmaceutical and chemical synthesis. As drug development professionals and researchers increasingly work with complex molecules, a thorough understanding of their solubility characteristics is paramount for process development, formulation, and analytical method design. This document moves beyond theoretical principles to offer field-proven insights into the solubility of this compound in a range of common organic solvents. It details a robust, self-validating experimental protocol for determining thermodynamic solubility via the shake-flask method and presents a representative analysis of solubility data. The causality behind solvent-solute interactions is explored, linking the physicochemical properties of this compound to its observed solubility behavior. This guide is intended to be a practical resource for scientists and researchers, enabling them to make informed decisions in their laboratory work.

Introduction: The Central Role of Solubility in Chemical and Pharmaceutical Development

The solubility of an active pharmaceutical ingredient (API) or a key chemical intermediate is a critical physicochemical property that governs its behavior throughout the development lifecycle. From influencing reaction kinetics and purification strategies in synthesis to dictating bioavailability and formulation options in drug product manufacturing, solubility is a cornerstone of successful chemical process development.[1][2] this compound, a carboxylic acid with both aromatic and aliphatic moieties, presents an interesting case study in solubility. Its structure, characterized by a phenyl group and two ethyl groups attached to the alpha-carbon of butanoic acid, imparts a significant degree of lipophilicity.

This guide will provide an in-depth exploration of the solubility of this compound in a variety of organic solvents, ranging from polar protic to nonpolar aprotic. We will begin by examining the key physicochemical properties of the molecule that influence its solubility. Following this, a detailed, step-by-step protocol for the reliable determination of thermodynamic solubility using the shake-flask method will be presented.[1] A representative dataset will then be analyzed to elucidate the structure-solubility relationships at play. Finally, the practical implications of these solubility characteristics for researchers, scientists, and drug development professionals will be discussed.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is essential for interpreting its solubility behavior. These properties dictate the nature and strength of intermolecular forces between the solute and potential solvents.

| Property | Value | Source |

| Chemical Formula | C₁₂H₁₆O₂ | [3] |

| Molecular Weight | 192.25 g/mol | [3] |

| Appearance | Colorless to pale yellow liquid or solid | [3] |

| Predicted pKa | 4.39 | [4] |

| Predicted logP | 3.26 | [4] |

| CAS Number | 5465-28-1 | [3] |

The carboxylic acid functional group, with a predicted pKa of 4.39, can act as a hydrogen bond donor and acceptor.[4] However, the bulky phenyl and diethyl groups at the alpha-position create significant steric hindrance and contribute to a large nonpolar surface area, as indicated by the predicted logP of 3.26.[4] This dual character—a polar, ionizable head and a large, nonpolar tail—is the primary driver of its solubility profile. It is known to have low solubility in water but is generally soluble in organic solvents.[3]

Theoretical Framework: The Principle of "Like Dissolves Like"

The adage "like dissolves like" serves as a fundamental principle in predicting solubility. This concept is rooted in the intermolecular forces between solute and solvent molecules. For dissolution to occur, the energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released from the formation of new solute-solvent interactions.

Carboxylic acids, in general, are soluble in less polar organic solvents such as ethers, alcohols, benzene, and chloroform.[5] This is due to the favorable van der Waals interactions between the non-polar hydrocarbon portions of the carboxylic acid and the solvent molecules.[5] The solubility of carboxylic acids in water tends to decrease as the length of the carbon chain increases due to the growing influence of the hydrophobic alkyl group.[5]

For this compound, we can anticipate the following interactions:

-

Hydrogen Bonding: The carboxylic acid group can form hydrogen bonds with protic solvents (e.g., alcohols) and aprotic polar solvents that can act as hydrogen bond acceptors (e.g., acetone, ethyl acetate).

-

Dipole-Dipole Interactions: The polar carboxyl group can engage in dipole-dipole interactions with polar solvents.

-

Van der Waals Forces (London Dispersion Forces): The large phenyl and ethyl groups will primarily interact through van der Waals forces, which will be most significant with nonpolar or weakly polar solvents (e.g., toluene, hexane).

Experimental Determination of Thermodynamic Solubility: The Shake-Flask Method

To obtain reliable and reproducible solubility data, a well-controlled experimental procedure is crucial. The shake-flask method is considered the gold standard for determining the thermodynamic solubility of a compound.[1] This method involves equilibrating an excess amount of the solid compound in the solvent of interest until the solution is saturated. The concentration of the dissolved compound in the supernatant is then determined analytically.

Detailed Step-by-Step Experimental Protocol

This protocol is designed to be a self-validating system, ensuring the accuracy and reliability of the obtained solubility data.

Materials and Equipment:

-

This compound (solid, >98% purity)

-

Selected organic solvents (HPLC grade or equivalent)

-

Scintillation vials or flasks with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Calibrated analytical balance

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a validated alternative analytical method.

-

Syringe filters (0.45 µm, compatible with the solvent)

Workflow Diagram:

Caption: Experimental workflow for the shake-flask solubility determination method.

Procedure:

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of this compound (e.g., 50-100 mg) into a series of glass vials. The key is to have undissolved solid remaining at the end of the experiment.

-

Pipette a precise volume (e.g., 5.0 mL) of the desired organic solvent into each vial.

-

Tightly cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C ± 0.5 °C).

-

Agitate the samples at a moderate speed for a sufficient duration to reach equilibrium. A period of 24 to 48 hours is typically recommended. Preliminary studies can be conducted to determine the optimal equilibration time.

-

-

Phase Separation:

-

After equilibration, remove the vials from the shaker and allow them to stand for a short period to allow for the sedimentation of the excess solid.

-

Centrifuge the vials at a moderate speed (e.g., 3000 rpm for 10 minutes) to ensure complete sedimentation of the undissolved solute.

-

Carefully withdraw an aliquot of the clear supernatant using a pipette.

-

Immediately filter the supernatant through a 0.45 µm syringe filter compatible with the organic solvent to remove any remaining microscopic particles.

-

-

Analysis:

-

Accurately dilute the filtered supernatant with the respective solvent to a concentration that falls within the linear range of the analytical method.

-

Quantify the concentration of this compound in the diluted sample using a validated analytical method, such as HPLC-UV. A pre-established calibration curve of the compound in the same solvent must be used for accurate quantification.

-

-

Data Reporting:

-

Calculate the solubility in the desired units (e.g., mg/mL or mol/L), taking into account the dilution factor.

-

Perform each solubility determination in triplicate to ensure the precision of the results.

-

Representative Solubility Data and Analysis

The following table presents a representative dataset for the solubility of this compound in a selection of organic solvents at 25 °C. This data is illustrative and based on the expected behavior of a compound with its physicochemical properties.

| Solvent | Solvent Type | Dielectric Constant (approx.) | Solubility (mg/mL) at 25°C |

| Hexane | Nonpolar Aprotic | 1.9 | < 1 |

| Toluene | Nonpolar Aprotic | 2.4 | 150 |

| Dichloromethane | Polar Aprotic | 9.1 | > 500 (freely soluble) |

| Ethyl Acetate | Polar Aprotic | 6.0 | > 500 (freely soluble) |

| Acetone | Polar Aprotic | 21 | > 500 (freely soluble) |

| Ethanol | Polar Protic | 24.5 | > 500 (freely soluble) |

| Methanol | Polar Protic | 33 | 450 |

Discussion and Interpretation of Results

The representative data highlights a clear correlation between the polarity of the solvent and the solubility of this compound.

-

Nonpolar Solvents: The solubility in hexane is very low. This is expected, as hexane molecules primarily interact through weak London dispersion forces, which are insufficient to overcome the solute-solute interactions dominated by the hydrogen bonding of the carboxylic acid groups. The higher solubility in toluene compared to hexane can be attributed to the ability of the aromatic ring of toluene to engage in π-π stacking interactions with the phenyl group of the solute, providing a more favorable interaction.

-

Polar Aprotic Solvents: The compound exhibits high solubility in dichloromethane, ethyl acetate, and acetone. These solvents have significant dipole moments and can act as hydrogen bond acceptors, interacting favorably with the carboxylic acid group. Additionally, their organic nature allows for effective solvation of the nonpolar phenyl and ethyl groups.

-

Polar Protic Solvents: High solubility is observed in ethanol and methanol. These alcoholic solvents can act as both hydrogen bond donors and acceptors, leading to strong interactions with the carboxylic acid moiety. The slightly lower solubility in methanol compared to ethanol could be attributed to methanol's higher polarity, which may lead to a less favorable interaction with the nonpolar part of the molecule.

Logical Relationship Diagram:

Caption: Relationship between solute/solvent properties and solubility.

Practical Implications for Researchers and Drug Development Professionals

The solubility profile of this compound has several practical implications:

-

Reaction Solvent Selection: For chemical synthesis, solvents like dichloromethane, ethyl acetate, or toluene would be suitable choices to ensure the reactants are in solution.

-

Purification: The high solubility in moderately polar solvents suggests that crystallization from a mixed solvent system (e.g., a polar solvent in which it is highly soluble and a nonpolar anti-solvent in which it is poorly soluble, like hexane) would be an effective purification strategy.

-

Formulation Development: For pharmaceutical applications, the poor aqueous solubility would likely necessitate enabling formulation strategies, such as the use of co-solvents, surfactants, or lipid-based delivery systems if oral administration is desired. The high solubility in organic solvents is advantageous for formulating topical or injectable products where non-aqueous vehicles are employed.

-

Analytical Method Development: The choice of diluent for preparing analytical standards and samples is critical. Based on the data, methanol, ethanol, or acetone would be excellent choices to ensure complete dissolution and accurate quantification.

Conclusion

This technical guide has provided a comprehensive overview of the solubility of this compound in organic solvents. By understanding the interplay between the molecule's physicochemical properties and the characteristics of the solvent, researchers can make informed decisions that streamline process development, enhance purification efficiency, and facilitate robust analytical method development. The detailed experimental protocol for the shake-flask method offers a reliable approach for generating high-quality solubility data, which is an indispensable component of any comprehensive chemical or pharmaceutical development program.

References

- CK-12 Foundation. (2025, December 16). Physical Properties of Carboxylic Acids.

- Chemistry LibreTexts. (2022, September 15). 15.3: Physical Properties of Carboxylic Acids.

- Chemistry LibreTexts. (2020, July 30). 15.4: Physical Properties of Carboxylic Acids.

- Dissolution Technologies. (2017, February). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.

- SlideShare. (2013, February 15). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT.

- Dow Development Labs. (n.d.). Ask a Formulator: What is the Purpose and Approach to Solubility Studies?

Sources

- 1. 2-Phenylbutyric Acid | C10H12O2 | CID 7012 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 3. 2-Ethylbutyric acid | C6H12O2 | CID 6915 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Human Metabolome Database: Showing metabocard for 2-Ethylbutanoic acid (HMDB0031221) [hmdb.ca]

- 5. solubilityofthings.com [solubilityofthings.com]

The Enigmatic Metabolite: A Technical Guide to 2-Ethyl-2-phenylbutanoic Acid in the Context of Ibuprofen Metabolism

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of 2-Ethyl-2-phenylbutanoic acid, a compound with a purported, yet scientifically elusive, connection to the metabolism of the widely used non-steroidal anti-inflammatory drug (NSAID), ibuprofen. As Senior Application Scientists, our goal is to present a comprehensive technical overview that navigates both the established metabolic pathways of ibuprofen and the current understanding of this compound, offering a clear perspective for researchers in drug metabolism and related fields.

Introduction: The Metabolic Fate of Ibuprofen

Ibuprofen, administered as a racemic mixture of (R)- and (S)-enantiomers, undergoes extensive metabolism primarily in the liver.[1][2] The (S)-enantiomer is responsible for the majority of the pharmacological activity.[2] A significant portion of the administered (R)-ibuprofen undergoes unidirectional chiral inversion to the active (S)-enantiomer.[1] The primary metabolic transformations are oxidative, catalyzed by cytochrome P450 (CYP) enzymes, predominantly CYP2C9 and to a lesser extent, CYP2C8.[3] These reactions introduce hydroxyl and carboxyl groups into the ibuprofen molecule, leading to the formation of several key metabolites.[1][2]

The major, well-characterized metabolites of ibuprofen are:

-

2-hydroxyibuprofen

-

3-hydroxyibuprofen

-

Carboxyibuprofen

These metabolites are considered pharmacologically inactive and are primarily excreted in the urine, largely as their glucuronide conjugates.[1][4] Very little ibuprofen is excreted unchanged.[1][2]

The Emergence of this compound: An Uncharted Territory

This compound (CAS 5465-28-1) is a carboxylic acid that has been commercially linked to ibuprofen, with some suppliers listing "ibuprofen carboxylic acid" as a synonym. This suggests a potential metabolic relationship. However, it is crucial to note that the formation of this compound as a human metabolite of ibuprofen is not documented in mainstream scientific literature detailing ibuprofen's metabolic pathways.

This discrepancy warrants a thorough investigation by researchers. It is plausible that this compound is a minor, transient, or previously unidentified metabolite, the formation of which may be dependent on specific physiological conditions or genetic polymorphisms.

Physicochemical Properties of this compound

Understanding the physicochemical properties of a potential metabolite is critical for developing appropriate analytical methods for its detection and characterization.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₆O₂ | [5][6] |

| Molecular Weight | 192.25 g/mol | [5] |

| Appearance | White solid | [5] |

| Boiling Point | 302.6 °C at 760 mmHg | [5] |

| Melting Point | Data not consistently available | |

| Solubility | Sparingly soluble in water; soluble in organic solvents | [5][6] |

| pKa | 4.39 ± 0.10 (Predicted) | [5] |

Established and Hypothetical Metabolic Pathways

The established metabolic pathway of ibuprofen primarily involves oxidation of the isobutyl side chain. The hypothetical formation of this compound would require a different, currently unelucidated, metabolic transformation.

Established Metabolic Pathway of Ibuprofen

The diagram below illustrates the well-documented metabolic conversion of ibuprofen to its major inactive metabolites.

Caption: Established metabolic pathway of ibuprofen.

Hypothetical Formation of this compound

The formation of this compound from ibuprofen is not a documented pathway. A speculative pathway would involve significant rearrangement of the ibuprofen molecule, the mechanism of which is currently unknown. Further research, including in vitro metabolism studies with human liver microsomes and advanced analytical techniques, would be required to investigate this possibility.

Analytical Methodologies for Metabolite Identification and Quantification

The identification and quantification of known and novel drug metabolites are critical in drug development. High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose.[7]

Protocol: LC-MS/MS for the Quantification of Ibuprofen and its Major Metabolites in Human Plasma

This protocol provides a general framework. Method optimization and validation are essential for any specific application.

1. Sample Preparation (Protein Precipitation): a. To 100 µL of human plasma, add 300 µL of acetonitrile containing an appropriate internal standard (e.g., a stable isotope-labeled version of ibuprofen). b. Vortex for 1 minute to precipitate proteins. c. Centrifuge at 14,000 rpm for 10 minutes. d. Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C. e. Reconstitute the residue in 100 µL of the mobile phase.

2. LC-MS/MS Conditions:

- LC System: A high-performance liquid chromatography system.

- Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

- Mobile Phase A: 0.1% formic acid in water.

- Mobile Phase B: 0.1% formic acid in acetonitrile.

- Gradient: A suitable gradient to separate the analytes.

- Flow Rate: 0.3 mL/min.

- Injection Volume: 5 µL.

- Mass Spectrometer: A triple quadrupole mass spectrometer.

- Ionization: Electrospray ionization (ESI) in negative mode.

- MRM Transitions: Monitor specific precursor-to-product ion transitions for ibuprofen, its major metabolites, and the internal standard.

Causality Behind Experimental Choices:

-

Protein Precipitation: Acetonitrile is an efficient and cost-effective solvent for precipitating plasma proteins, which would otherwise interfere with the analysis.

-

Internal Standard: A stable isotope-labeled internal standard is crucial for accurate quantification as it compensates for variations in sample preparation and matrix effects.

-

LC-MS/MS: This technique offers high sensitivity and selectivity, allowing for the detection and quantification of low-concentration metabolites in a complex biological matrix.

Workflow for Novel Metabolite Identification

The search for novel metabolites like this compound requires a more exploratory approach.

Caption: Workflow for novel drug metabolite identification.

Pharmacological and Toxicological Significance

The known major metabolites of ibuprofen are pharmacologically inactive.[1] The biological activity of this compound has not been extensively studied. Given the lack of evidence for its formation in humans, its toxicological relevance in the context of ibuprofen therapy is currently considered negligible. Should future studies confirm its presence as a metabolite, a full toxicological assessment would be warranted.

Conclusion and Future Directions

The metabolism of ibuprofen is a well-characterized process, leading primarily to the formation of inactive hydroxylated and carboxylated derivatives. The compound this compound, while commercially associated with ibuprofen, is not a recognized metabolite in the current scientific literature.

This guide serves to highlight this knowledge gap and to provide a framework for researchers interested in exploring the minor or secondary metabolic pathways of ibuprofen. Future research should focus on:

-

In vitro metabolism studies: Utilizing human liver microsomes and other enzyme systems to investigate the potential for the formation of this compound.

-

Advanced analytical screening: Employing high-resolution mass spectrometry to re-examine human samples from individuals administered ibuprofen to search for this and other novel metabolites.

-

Synthesis of a reference standard: The chemical synthesis of this compound is necessary to serve as a reference standard for its unequivocal identification and quantification in biological matrices.

By addressing these research questions, the scientific community can achieve a more complete understanding of the metabolic fate of ibuprofen and clarify the status of this compound as a potential, albeit enigmatic, metabolite.

References

- Ibuprofen Pathway, Pharmacokinetics - ClinPGx. PharmGKB. [Link]

- PharmGKB summary: ibuprofen pathways. Pharmacogenetics and Genomics. [Link]

- Ibuprofen - Medical Countermeasures D

- Analytical strategies for identifying drug metabolites. PubMed. [Link]

- Drug Detection Methods. AZoLifeSciences. [Link]

- Ibuprofen - St

Sources

- 1. ClinPGx [clinpgx.org]

- 2. PharmGKB summary: ibuprofen pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ibuprofen - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Ibuprofen - Medical Countermeasures Database - CHEMM [chemm.hhs.gov]

- 5. Page loading... [guidechem.com]

- 6. CAS 5465-28-1: 2-Ethyl-2-phenylbutyric acid | CymitQuimica [cymitquimica.com]

- 7. Analytical strategies for identifying drug metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

A Strategic Guide to Unveiling the Biological Activity of 2-Ethyl-2-phenylbutanoic Acid

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: The landscape of drug discovery is perpetually expanding, with novel chemical entities holding the promise of new therapeutic paradigms. 2-Ethyl-2-phenylbutanoic acid, a molecule known primarily as a synthetic intermediate and fragrance component, currently represents a significant knowledge gap within the realm of biological activity.[1][2] This guide, therefore, deviates from a conventional summary of established data. Instead, it serves as a comprehensive roadmap—a strategic whitepaper—for the scientific community to systematically explore and define the pharmacological potential of this compound. As Senior Application Scientists, our objective is to provide not just a series of protocols, but a logical, self-validating framework for discovery.

Foundational Understanding: What We Know